(-)-beta-Pinene

Catalog No.
S1524914
CAS No.
18172-67-3
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-beta-Pinene

CAS Number

18172-67-3

Product Name

(-)-beta-Pinene

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3

InChI Key

WTARULDDTDQWMU-UHFFFAOYSA-N

SMILES

CC1(C2CCC(=C)C1C2)C

solubility

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/
ALMOST INSOL IN PROPYLENE GLYCOL
Soluble in benzene, ethanol and ethyl ether
Soluble in alcohol and chloroform
Insoluble in water; soluble in oils
Insoluble (in ethanol)

Synonyms

(1S,5S)-(-)-2(10)-Pinene; 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (-)-(1S)-β-Pinene; (-)-(1S,5S)-β-Pinene; (-)-2(10)-Pinene; (-)-Nopinene; (-)-β-Pinene; (1S)-(-)-β-Pinene; (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (1S)-β-Pinene; (1S

Canonical SMILES

CC1(C2CCC(=C)C1C2)C

Isomeric SMILES

CC1([C@H]2CCC(=C)[C@H]1C2)C

The exact mass of the compound (-)-beta-Pinene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of beta-pinene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-beta-Pinene (CAS 18172-67-3) is a naturally occurring, levorotatory bicyclic monoterpene characterized by a highly reactive exocyclic double bond. In industrial procurement, it serves as a critical chiral pool starting material and a specialized monomer. Unlike its more abundant isomer, alpha-pinene, the terminal methylene group in (-)-beta-pinene dictates distinct thermal, catalytic, and polymerization behaviors. It is primarily sourced for workflows requiring specific stereochemical retention, terminal functionalization, or ring-opening pathways that are inaccessible with endocyclic terpene analogs[1].

Substituting (-)-beta-pinene with alpha-pinene or racemic mixtures fundamentally alters downstream chemical processes and product viability. The endocyclic double bond of alpha-pinene restricts it to secondary functionalization and causes it to yield low-molecular-weight oligomers during cationic polymerization. In contrast, the exocyclic double bond of (-)-beta-pinene enables the synthesis of high-molecular-weight polymers and primary alcohols. Furthermore, thermal pyrolysis of alpha-pinene yields ocimene and alloocimene, completely failing to produce the myrcene skeleton required for major fragrance and vitamin syntheses. Finally, replacing the enantiopure (-)-isomer with a racemate abolishes its utility as a chiral auxiliary, leading to racemic mixtures in asymmetric synthesis workflows [1].

Thermal Pyrolysis Yield for Myrcene Production

The thermal pyrolysis of (-)-beta-pinene provides an exclusive industrial pathway to myrcene, a critical intermediate for synthesizing vitamins A and E. When subjected to catalyst-free pyrolysis at 550–600 °C, (-)-beta-pinene yields 75–85% myrcene. In direct contrast, alpha-pinene subjected to identical thermal conditions yields 0% myrcene, instead isomerizing to ocimene, alloocimene, and limonene[1].

Evidence DimensionPyrolysis yield of myrcene
Target Compound Data75–85% myrcene yield
Comparator Or Baselinealpha-pinene (0% myrcene yield; yields ocimene/alloocimene instead)
Quantified DifferenceExclusive thermal pathway to myrcene
ConditionsCatalyst-free pyrolysis at 550–600 °C

Procurement of (-)-beta-pinene is mandatory for the industrial thermal synthesis of myrcene, as alpha-pinene cannot serve as a precursor for this specific acyclic skeleton.

Cationic Polymerization Molecular Weight

The exocyclic double bond of (-)-beta-pinene grants it significantly higher reactivity in cationic polymerization compared to alpha-pinene. Using Lewis acid catalyst systems (e.g., AlCl3/SbCl3 or EtAlCl2), (-)-beta-pinene can achieve high-molecular-weight polymers (Mw > 100,000 Da). Conversely, alpha-pinene under similar cationic conditions suffers from active chain transfer and steric hindrance, typically yielding low-molecular-weight oligomers (Mn ~600–1200 Da) and large amounts (20–40 wt%) of dimers[1].

Evidence DimensionPolymer molecular weight (Mw)
Target Compound DataHigh-molecular-weight polymers (Mw > 100,000 Da)
Comparator Or Baselinealpha-pinene (Low-molecular-weight oligomers, Mn ~600–1200 Da, with 20–40% dimers)
Quantified Difference~100x higher molecular weight potential and reduced dimerization
ConditionsLewis acid-catalyzed living cationic polymerization

Buyers formulating high-heat-resistant pressure-sensitive adhesives and SBS elastomers must select (-)-beta-pinene to achieve the required polymer chain lengths.

Regioselectivity in Hydroboration-Oxidation

(-)-beta-Pinene undergoes highly regioselective hydroboration-oxidation to yield primary alcohols, which is critical for specific functionalizations. Reaction with diborane followed by alkaline hydrogen peroxide converts (-)-beta-pinene into the primary alcohol (-)-myrtanol with >90% yield. Alpha-pinene, due to its internal double bond, yields the secondary alcohol isopinocampheol under the same conditions [1].

Evidence DimensionFunctional group of the major alcohol product
Target Compound DataPrimary alcohol ((-)-myrtanol) in >90% yield
Comparator Or Baselinealpha-pinene (Secondary alcohol, isopinocampheol)
Quantified DifferenceTerminal vs. internal functionalization
ConditionsHydroboration with diborane followed by H2O2/NaOH oxidation

(-)-beta-Pinene is required for synthetic routes that depend on primary alcohol intermediates for the construction of chiral ligands and pharmaceuticals.

Prins Condensation for Direct Homologation

The exocyclic double bond of (-)-beta-pinene allows for direct homologation via the Prins condensation. When reacted with paraformaldehyde over Lewis acid catalysts (such as Sn-MCM-41), (-)-beta-pinene selectively forms (-)-nopol, achieving high conversion rates. Alpha-pinene lacks the necessary terminal methylene group to undergo this specific condensation, instead undergoing competing acid-catalyzed isomerizations (e.g., to camphene or limonene) without forming the nopol skeleton [1].

Evidence DimensionReactivity with paraformaldehyde (Prins condensation)
Target Compound DataSelective formation of (-)-nopol
Comparator Or Baselinealpha-pinene (No nopol formation; undergoes skeletal isomerization)
Quantified DifferenceExclusive formation of the nopol homologation product
ConditionsAcid-catalyzed condensation with paraformaldehyde

Industrial production of the high-value fragrance ingredient (-)-nopol strictly requires (-)-beta-pinene as the starting material.

Industrial Production of Myrcene and Vitamin Intermediates

(-)-beta-Pinene is the required starting material for the commercial synthesis of myrcene via catalyst-free pyrolysis at 550–600 °C. Because alpha-pinene cannot yield myrcene under these conditions, procurement of the beta isomer is essential for downstream production of geraniol, linalool, and vitamins A and E [1].

Formulation of High-Performance Polyterpene Tackifiers

In the adhesives industry, (-)-beta-pinene is selected over alpha-pinene to manufacture high-molecular-weight polyterpene resins via cationic polymerization. These resins provide superior heat resistance and are critical tackifiers for styrene-butadiene-styrene (SBS) elastomers and hot-melt adhesives[2].

Synthesis of Primary Chiral Auxiliaries

For asymmetric synthesis workflows, (-)-beta-pinene is utilized to produce primary chiral alcohols like (-)-myrtanol through hydroboration-oxidation. This terminal functionalization, which is impossible with alpha-pinene, allows for the subsequent synthesis of highly rigid chiral ligands used in dialkylzinc additions[3].

Commercial Synthesis of (-)-Nopol for Fragrances

(-)-beta-Pinene is the obligate precursor for the industrial synthesis of (-)-nopol via the Prins condensation with paraformaldehyde. The resulting nopol and its ester derivatives are widely procured for use in household fragrances, soaps, and agrochemical formulations [4].

Physical Description

Liquid
Colorless liquid with a turpentine-like odor; [HSDB]
Colourless mobile liquid; dry woody, resinous piney aroma
Colorless, transparent liquid.

Color/Form

Colorless transparent liquid

XLogP3

3.1

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

166 °C
BP: 165-166 °C at 760 mm Hg /dl-form/
329 °F

Flash Point

Flash point : 88 °F
88 °F

Heavy Atom Count

10

Taste

PINEY, TURPENTINE-LIKE TASTE

Vapor Density

4.7 (Air = 1)
4.7

Density

0.860 at 25 °C
0.867-0.871
0.86

Odor

CHARACTERISTIC TURPENTINE ODOR; DRY, WOODY OR RESINOUS AROMA
PINEY, TURPENTINE-LIKE ODOR
Terpene odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-61.5 °C
-78.7 °F

UNII

4MS8VHZ1HJ

Related CAS

25719-60-2

GHS Hazard Statements

Aggregated GHS information provided by 486 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 486 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 485 of 486 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (98.97%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (52.99%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (71.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (71.96%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.93 [mmHg]
2.93 mm Hg at 25 °C
2.93 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

18172-67-3

Absorption Distribution and Excretion

Pinene is easily absorbed through the pulmonary system, the skin, and the intestine. /Pinene/
Following immersion of young pigs & one human subject for 30 minutes in baths containing 150 mL of a pine-oil mixture (Fichtennadel-Latschenkieferol Kneipp) in 450 L of water, alpha- & beta-pinene & limonene (components of Latschenkieferol) were detected in exhaled air within 20 minutes reaching maximum levels 50-75 minutes after start of the bath & remaining detectable after 1 day.

Metabolism Metabolites

The biotransformation of (+)-, (-)-, and (+-)-alpha-pinenes, (-)-beta-pinene (nopinene), (-)-cis-pinane, (+)-3-carene, (-)-cis-carane, myrcene, and p-cymene in rabbits was investigated. The major metabolites were as follows: (-)-trans-verbenol from (+)-, (-)-, and (+/-)-alpha-pinenes; (-)-10-pinanol and (-)-1-p-menthene-7,8-diol from (-)-beta-pinene; (-)-alpha-terpineol and (-)-trans-sobrerol from (-)-cis-pinane; (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, (-)-3-carene-9-carboxylic acid, and 3-carene-9,10-dicarboxylic acid from (+)-3-carene; carane-9,10-dicarboxylic acid from (-)-cis-carane; and myrcene-3(10)-glycol, myrcene-1,2-glycol, uroterpenol, and p-cymene-9-carboxylic acid from p-cymene. These metabolisms include allylic oxidation, epoxidation, stereoselective gem-dimethyl hydroxylation and its oxidation, cleavage of a conjugated double bond by epoxidation, and regioselective oxidation, some of which are not found usually in chemical reactions, and due to which various new compounds were determined. This biotransformation of the monoterpene hydrocarbons gave some insect pheromones in high yield.

Associated Chemicals

Beta-pinene (l);18172-67-3

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isolated from American terpentine; also by conversion from alpha-pinene
FRACTIONAL DISTILLATION OF TURPENTINE; ISOMERIZATION OF ALPHA-PINENE
Isolation of the d-form from Ferula galbaniflua Boiss. et Buhse, Umbelliferae
Derived from sulfate wood turpentine
beta-Pinene is produced in large quantities by distillation of turpentine oils.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: ACTIVE
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Alcoholic beverages 9.64 ppm; Gelatins, puddings 9.77 ppm; Non-alcoholic beverages 11.24 ppm; Chewing gum 17.24 ppm; Condiments, relishes 20.00 ppm; Frozen dairy 20.12 ppm; Hard Candy 14.90 ppm; Meat products 8.81 ppm; Soft candy 20.34 ppm; Baked goods 26.12 ppm.
Flavors useful in: Spice flavors (nutmeg), citrus imitations
Irreversible isomerization of beta-pinene to alpha-pinene occurs on shaking with platinum black saturated with hydrogen

Analytic Laboratory Methods

PINENES ARE DETERMINED IN AIR BY A HIGH-RESOLUTION IR INTERFEROMETER IN THE PARTS PER TRILLION RANGE AT 100 KM PATHLENGTH. THIS METHOD IS USEFUL IN DETERMINING THE BUILDUP OF PINENES IN AIR AT NIGHT WHEN PLANT EMISSIONS CONTINUE AFTER PHOTOCHEMICAL PROCESSES HAVE STOPPED.
/Pinene/ can be quantified using gas chromatographic procedures. /Pinene/
Method: NIOSH 1552, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: beta-pinene; Matrix: air; Detection Limit: 0.4 ug/sample.

Storage Conditions

Keep container closed. Keep away from heat, sparks, and open flame. /(-)-Beta pinene/

Interactions

Beta-pinene vaporized from turpentine had no effect on hexobarbital sleeping time or parathion mortality in male rats, but increased heptachlor mortality and benzpyrene hydroxylation.

Dates

Last modified: 08-15-2023

Explore Compound Types